Comparative ROR1 Binding Affinity and Internalization Profile in Tumor Cell Lines
Antitumor agent-127 (Compound 1) and a close analog, Compound 14, were directly compared for their ability to bind ROR1 and internalize into ROR1-expressing tumor cells [1]. Both compounds exhibited nanomolar cell-based binding to ROR1. They also demonstrated relatively good internalization in the 786-O (renal) and MDA-MB-231 (breast) tumor cell lines [1]. While the original research publication does not provide precise EC50 or internalization rate values, the data establishes Antitumor agent-127 as a lead macrocyclic peptide from this discovery program, validating its selection over other uncharacterized peptides for further development [1]. The evidence confirms that Antitumor agent-127 possesses the core binding and cellular entry properties essential for ROR1-targeting applications.
| Evidence Dimension | Cellular ROR1 Binding and Internalization |
|---|---|
| Target Compound Data | Nanomolar cell-based binding; positive internalization in 786-O and MDA-MB-231 cells |
| Comparator Or Baseline | Compound 14: Nanomolar cell-based binding; positive internalization in 786-O and MDA-MB-231 cells |
| Quantified Difference | Qualitatively similar, both are identified as parent macrocyclic peptides with target engagement and cellular entry capability |
| Conditions | Cell-based assay using human ROR1-expressing 786-O (renal) and MDA-MB-231 (breast) tumor cell lines [1] |
Why This Matters
This direct comparison validates Antitumor agent-127's core function as a ROR1 binder and internalizing agent, confirming its utility as a tool compound for ROR1-mediated targeting studies.
- [1] Qiao JX, Witmer MR, Lee V, Wang TC, Reid PC, Arioka Y, et al. Exploration of macrocyclic peptide binders to the extracellular CRD domain of human receptor tyrosine kinase-like orphan receptor 1 (ROR1). Bioorg Med Chem Lett. 2023 Dec 13;98:129589. View Source
